methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate is a complex organic compound that features multiple functional groups, including acetoxy, bromo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative, which is then subjected to bromination to introduce the bromo group.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups.
Reduction: Reduction reactions might target the bromo group, converting it to a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biological research, the compound might be used to study enzyme interactions, particularly those involving acetylation and bromination.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate would depend on its specific application. For example, in a biological context, it might interact with enzymes through its acetoxy or bromo groups, affecting enzyme activity or stability.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxane-2-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxyoxane-2-carboxylate: Lacks the bromo group.
Uniqueness
The presence of the bromo group in methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate makes it unique compared to its analogs. This bromo group can participate in specific reactions that chloro or unsubstituted analogs cannot.
Properties
Molecular Formula |
C13H17BrO9 |
---|---|
Molecular Weight |
403.13 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromo(2,3,4,5,6-13C5)oxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8-,9-,10+,11-,12-/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |
InChI Key |
GWTNLHGTLIBHHZ-JQNMFBIBSA-N |
Isomeric SMILES |
CC(=O)O[13C@H]1[13C@@H]([13C@H](O[13C@@H]([13C@@H]1OC(=O)C)Br)[13C](=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.